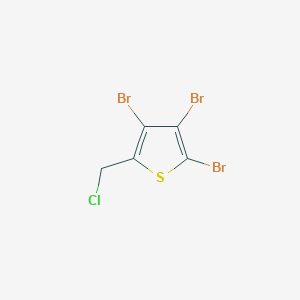

2,3,4-Tribromo-5-(chloromethyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34767-82-3 |

|---|---|

Molecular Formula |

C5H2Br3ClS |

Molecular Weight |

369.30 g/mol |

IUPAC Name |

2,3,4-tribromo-5-(chloromethyl)thiophene |

InChI |

InChI=1S/C5H2Br3ClS/c6-3-2(1-9)10-5(8)4(3)7/h1H2 |

InChI Key |

PWSGDFUPLNAGPX-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C(S1)Br)Br)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4 Tribromo 5 Chloromethyl Thiophene and Its Precursors

Regioselective Bromination Strategies for Thiophene (B33073) Derivatives

Achieving the 2,3,4-tribromo substitution pattern on a thiophene ring is not straightforward via direct electrophilic substitution due to the inherent reactivity of the thiophene nucleus. The α-positions (2 and 5) are significantly more reactive than the β-positions (3 and 4). Therefore, a combination of direct and indirect methods is often necessary to synthesize specific polybrominated isomers.

Direct Bromination Approaches for Multi-Brominated Thiophenes

Direct bromination of unsubstituted thiophene with elemental bromine or other brominating agents like N-Bromosuccinimide (NBS) follows a predictable regiochemical pathway. The reaction proceeds sequentially, with substitution occurring at the most activated positions first. chemicalforums.com

The typical sequence of electrophilic bromination is as follows:

Thiophene → 2-Bromothiophene (B119243)

2-Bromothiophene → 2,5-Dibromothiophene

2,5-Dibromothiophene → 2,3,5-Tribromothiophene (B1329576)

2,3,5-Tribromothiophene → 2,3,4,5-Tetrabromothiophene

As this sequence illustrates, 2,3,4-tribromothiophene (B1329577) is not a major product of direct bromination. chemicalforums.comchemicalbook.com However, exhaustive bromination of thiophene using an excess of bromine can lead directly to the fully substituted 2,3,4,5-tetrabromothiophene in high yield. chemicalforums.comossila.com This perbrominated compound serves as a crucial starting material for indirect methods to access other isomers. ossila.comrsc.org

The choice of brominating agent and solvent can influence the reaction. For instance, NBS is a common reagent for brominating thiophenes, often providing good yields and selectivity for the α-positions. researchgate.nettcichemicals.com Computational studies using Density Functional Theory (DFT) on the mechanisms of bromination between thiophenes and NBS suggest that the paths forming a bromonium ion are favorable. researchgate.netdntb.gov.ua

| Starting Material | Brominating Agent | Product(s) | Notes |

| Thiophene | Br₂ (excess) | 2,3,4,5-Tetrabromothiophene | Can be achieved in a single step under mild conditions. chemicalforums.com |

| Thiophene | NBS | 2-Bromothiophene, then 2,5-Dibromothiophene | Bromination occurs selectively at the positions adjacent to the sulfur atom. researchgate.net |

| 2,5-Dibromothiophene | Br₂ | 2,3,5-Tribromothiophene | Further bromination occurs at an available β-position. orgsyn.org |

Indirect Bromination and Debromination Sequences

Given the difficulty of synthesizing 2,3,4-tribromothiophene directly, indirect routes starting from a more accessible polysubstituted thiophene are employed. A common strategy is the selective debromination of 2,3,4,5-tetrabromothiophene.

This approach involves two main steps:

Perbromination: Synthesis of 2,3,4,5-tetrabromothiophene by exhaustive bromination of thiophene. chemicalforums.comossila.com

Selective Reduction (Debromination): Removal of one or more bromine atoms to yield the desired isomer. The α-bromines are generally more susceptible to removal than the β-bromines.

Various reducing agents can be used for this purpose. For example, the reduction of 2,3,4,5-tetrabromothiophene with zinc powder is a known route to produce 3,4-dibromothiophene, demonstrating the feasibility of selectively removing the α-bromines. chemicalforums.com Similarly, 2,3,5-tribromothiophene can be reduced with zinc dust in acetic acid and water to yield 3-bromothiophene, further highlighting the preferential removal of α-bromines. orgsyn.org Achieving the target 2,3,4-tribromothiophene would require the selective removal of only the 5-bromo substituent from tetrabromothiophene. Other methods, such as electrochemical reduction, have also been shown to achieve selective debromination of polybrominated thiophenes with good yields. lookchem.com

Another powerful indirect method is the "halogen dance" rearrangement, where halogen atoms migrate to different positions on an aromatic ring under the influence of a strong base. wikipedia.org This thermodynamically driven process can be used to isomerize more readily available bromothiophenes into less accessible ones. wikipedia.org For example, treating 2-bromothiophene with sodamide can lead to 3-bromothiophene. chemicalforums.com This principle can be extended to more complex systems to achieve specific substitution patterns that are inaccessible through direct electrophilic substitution. wikipedia.orgresearchgate.net

| Precursor | Reagents/Method | Product | Synthetic Rationale |

| 2,3,4,5-Tetrabromothiophene | Zinc (Zn) powder | 3,4-Dibromothiophene | Selective removal of both α-bromines. chemicalforums.com |

| 2,3,5-Tribromothiophene | Zn dust / Acetic Acid / H₂O | 3-Bromothiophene | Selective removal of the two α-bromines. orgsyn.org |

| Polybrominated Thiophenes | Electrochemical Reduction | Selectively Debrominated Thiophenes | High selectivity and good yields can be achieved. lookchem.com |

| 2-Bromothiophene | Sodamide (NaNH₂) | 3-Bromothiophene | Halogen dance rearrangement. chemicalforums.com |

Control of Regioselectivity in Thiophene Halogenation

Controlling the regioselectivity of halogenation is paramount for synthesizing specific isomers. One of the most effective strategies involves metal-halogen exchange followed by reaction with an electrophile. This is often achieved by treating a brominated thiophene with an organolithium reagent (like n-BuLi) at low temperatures to generate a specific thienyllithium intermediate. This intermediate can then be trapped with a bromine source to introduce a bromine atom at a defined position. rsc.orggoogle.com

For instance, a patent describes a method for controlling the degree and position of bromination by reacting a thiophene derivative with a lithium source and then with bromine, where the molar ratios of the reagents are key to obtaining the desired product. google.com Successive direct lithiation and bromination reactions, carefully controlled by temperature and the choice of base, allow for the stepwise construction of highly substituted thiophenes. researchgate.netresearchgate.net

The "halogen dance" rearrangement is another key factor in controlling regioselectivity. It is an isomerization process that can be either a desired reaction or a competing side reaction. wikipedia.org Factors influencing the halogen dance include the choice of base, temperature, and solvent. By carefully selecting these conditions, it is possible to direct the migration of a bromine atom to a specific, thermodynamically favored position. wikipedia.org

Chloromethylation Reactions on Bromothiophene Substrates

Once the 2,3,4-tribromothiophene precursor is obtained, the final step is the introduction of a chloromethyl group at the vacant 5-position. This is typically achieved through an electrophilic chloromethylation reaction.

Electrophilic Chloromethylation of Thiophenes

Chloromethylation is a classic electrophilic aromatic substitution reaction, often referred to as the Blanc reaction. thieme-connect.de The reaction typically involves treating the aromatic substrate with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride. google.comgoogle.com A Lewis acid catalyst, such as zinc(II) chloride, is frequently used to enhance the reactivity of the electrophile. thieme-connect.de

The mechanism involves the formation of a reactive electrophile, presumed to be a methoxymethyl cation (CH₃OCH₂⁺) or a related species, which then attacks the electron-rich aromatic ring. nih.gov The subsequent loss of a proton restores aromaticity and yields the chloromethylated product. uci.edumasterorganicchemistry.com The reaction is an effective method for introducing a CH₂Cl group, which is a versatile synthetic handle for further transformations. thieme-connect.de

However, the reactivity of the aromatic ring is crucial. The presence of three bromine atoms on the thiophene ring presents a significant challenge. Halogens are deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect. masterorganicchemistry.comlibretexts.org This deactivation reduces the nucleophilicity of the thiophene ring, making it less reactive towards the chloromethylating agent. masterorganicchemistry.com

Optimization of Chloromethylation Conditions for Halogenated Thiophenes

To overcome the deactivating effect of the three bromo-substituents on the 2,3,4-tribromothiophene precursor, optimization of the chloromethylation conditions is essential. Reactions on deactivated aromatic rings often require more forcing conditions, such as higher temperatures or stronger catalysts, compared to those on activated or unsubstituted rings. thieme-connect.de

Key parameters for optimization include:

Catalyst: While zinc chloride is common, other Lewis acids like aluminum trichloride (B1173362) or tin(IV) chloride might be necessary to facilitate the reaction on a highly deactivated substrate. thieme-connect.de

Reagents: The source of formaldehyde (e.g., paraformaldehyde vs. aqueous formaldehyde) and the concentration of HCl can be adjusted. google.com

Temperature: Careful temperature control is critical. While higher temperatures may be needed to drive the reaction, they can also lead to side reactions and decomposition. A typical range for chloromethylation is between 0°C and 20°C. google.com

Solvent: A patent for the chloromethylation of unsubstituted thiophene suggests that carrying out the reaction in the presence of a compound containing a keto-group can lead to a purer product and reduce tar formation. google.com This could be a viable strategy for improving the reaction on a brominated substrate.

The reaction on 2,3,4-tribromothiophene would target the only available position, C-5. Despite the strong deactivation, the inherent reactivity of the α-position of thiophene may still allow the substitution to proceed under optimized conditions.

Challenges in Regioselective Chloromethylation in the Presence of Multiple Halogen Substituents

The regioselective chloromethylation of a thiophene ring already bearing multiple halogen substituents, such as three bromine atoms, presents significant challenges. Halogens are deactivating groups for electrophilic aromatic substitution, yet they are ortho-, para-directing. In the case of a tribrominated thiophene, the remaining free position is sterically hindered and electronically deactivated, making the introduction of a chloromethyl group via classical electrophilic substitution (e.g., with formaldehyde and HCl) difficult.

The directing effects of the existing bromine atoms can lead to a mixture of products or no reaction at all. The deactivating nature of the bromine atoms reduces the nucleophilicity of the thiophene ring, making it less reactive towards the electrophilic chloromethylating agent. Furthermore, the steric bulk of the three bromine atoms can hinder the approach of the electrophile to the remaining C-H bond at the 5-position. Overcoming these challenges often requires harsher reaction conditions, which can lead to side reactions or decomposition of the starting material.

Sequential Functionalization Approaches to 2,3,4-Tribromo-5-(chloromethyl)thiophene

Given the difficulties of direct chloromethylation on a pre-existing tribrominated thiophene, sequential functionalization is a more viable approach. This involves a carefully planned series of reactions to introduce the bromine atoms and the chloromethyl group in a specific order.

Orthogonal functionalization strategies are crucial for the successful synthesis of this compound. This entails introducing the halogen and chloromethyl groups in a manner that the installation of one does not interfere with the other.

One potential strategy involves starting with a thiophene derivative that already contains a group at the 5-position that can be later converted to a chloromethyl group. For example, 2-methylthiophene (B1210033) can be brominated, and the methyl group can then be subjected to free-radical chlorination. However, controlling the regioselectivity of the initial bromination steps to achieve the desired 2,3,4-tribromo substitution pattern on 5-methylthiophene would be challenging.

A more controlled approach would be to start with a thiophene that has a directing group, which can be used to selectively introduce the bromine atoms before being converted to the chloromethyl group. For instance, starting with 2-thiophenecarboxylic acid, one could perform bromination reactions, followed by reduction of the carboxylic acid to an alcohol, and subsequent conversion to the chloride.

While a true one-pot synthesis for a complex molecule like this compound is unlikely due to the need for vastly different reaction conditions for bromination and chloromethylation, multi-step syntheses are the standard approach. libretexts.org A plausible multi-step synthesis could begin with the bromination of a suitable thiophene precursor, followed by functional group manipulation to introduce the chloromethyl group.

For example, a synthetic route could commence with the bromination of 2,3-dibromothiophene. Further bromination could lead to 2,3,4-tribromothiophene. The final step would be the introduction of the chloromethyl group. Given the challenges of direct chloromethylation, an alternative is to first introduce a formyl group via a Vilsmeier-Haack reaction, followed by reduction to the alcohol and subsequent chlorination.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Bromination | Br₂, FeBr₃ | 2,3,4-Tribromothiophene |

| 2 | Formylation | POCl₃, DMF | 2,3,4-Tribromo-5-formylthiophene |

| 3 | Reduction | NaBH₄ | (2,3,4-Tribromo-thiophen-5-yl)methanol |

| 4 | Chlorination | SOCl₂ | This compound |

This multi-step approach allows for purification of intermediates at each stage, ensuring the final product's purity. nih.gov The development of continuous flow processes could potentially streamline such multi-step syntheses by integrating several reaction steps without the need for isolating intermediates. umontreal.ca

Advanced Synthetic Techniques and Novel Reagents for Thiophene Functionalization

Modern synthetic organic chemistry offers advanced techniques that can be applied to the functionalization of thiophenes, providing more efficient and selective routes to complex molecules like this compound.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto aromatic rings, including thiophenes. mdpi.com This approach can offer high regioselectivity, which is often difficult to achieve with classical electrophilic substitution. acs.org For the synthesis of the target molecule, a C-H activation strategy could potentially be employed to introduce one or more of the functional groups.

For instance, starting with a pre-functionalized thiophene, catalytic C-H arylation or halogenation could be used to install the bromine atoms at specific positions. The use of directing groups can enhance the regioselectivity of these transformations. nih.govacs.org While direct C-H chloromethylation is less common, catalytic methods for the introduction of other functional groups that can be converted to a chloromethyl group are well-established.

| Catalyst System | C-H Functionalization Type | Potential Application | Reference |

| Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | Arylation | Introduction of aryl groups | acs.org |

| PdCl₂ / (p-tolyl)₃P | Arylation with bromide directing group | Selective β-arylation | bohrium.comresearchgate.net |

| Pd/C | Arylation | Heterogeneous catalysis | researchgate.net |

Organometallic reagents, such as organolithium and Grignard reagents, are invaluable in thiophene chemistry for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org These reagents can be generated by deprotonation of a C-H bond with a strong base or by halogen-metal exchange.

In the context of synthesizing this compound, an organometallic approach could involve the sequential lithiation and quenching of a brominated thiophene precursor. For example, starting with tetrabromothiophene, a selective halogen-metal exchange at the 5-position could be achieved, followed by reaction with an electrophile like paraformaldehyde to introduce a hydroxymethyl group. This can then be converted to the chloromethyl group. The choice of organometallic reagent and reaction conditions is critical to control the regioselectivity of the metalation step. rsc.org Indium organometallics have also been shown to be effective in the selective cross-coupling reactions of halogenated thiophenes. rsc.org

Electrochemical Post-Functionalization Methodologies

Electrochemical methods offer a unique avenue for the post-functionalization of highly substituted thiophenes like this compound. These techniques utilize electrical current to drive redox reactions, often providing high selectivity and avoiding the need for harsh chemical reagents. While direct electrochemical functionalization studies on this compound are not extensively documented, methodologies applied to analogous brominated and functionalized thiophenes can be extrapolated to understand its potential transformations. The primary sites for electrochemical reactivity on the target molecule are the carbon-bromine (C-Br) bonds, the carbon-chlorine (C-Cl) bond, and the C-H bonds of the chloromethyl group.

Reductive Functionalization at C-Br Bonds

The numerous bromine substituents on the thiophene ring are susceptible to electrochemical reduction. This can lead to either dehalogenation or the formation of reactive intermediates that can be trapped by electrophiles for cross-coupling reactions.

Selective Debromination: By carefully controlling the electrode potential, it may be possible to achieve selective removal of one or more bromine atoms. The reduction potential of C-Br bonds is influenced by their position on the thiophene ring. This selective debromination could serve as a method to generate less-brominated thiophene derivatives, which are valuable precursors for further synthesis.

Reductive Cross-Coupling: A more synthetically useful application of C-Br bond reduction is in cross-coupling reactions. Nickel-catalyzed electrochemical reductive cross-electrophile coupling is a powerful technique for forming new carbon-carbon bonds. chemrxiv.org In this approach, an electrical current serves as the terminal reductant, replacing stoichiometric metal powders. For this compound, this could enable the coupling of aryl or alkyl halides at the bromine positions.

The general mechanism involves the electrochemical reduction of a Ni(II) catalyst to a more reactive Ni(0) or Ni(I) species. This species then undergoes oxidative addition into the C-Br bond of the thiophene. The resulting organonickel intermediate can then react with a coupling partner.

Below is a table summarizing typical conditions for nickel-catalyzed electrochemical reductive coupling, which could be adapted for the target compound.

| Parameter | Condition | Purpose |

| Catalyst | NiBr₂·glyme | Nickel source for the catalytic cycle. |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine | Stabilizes the nickel catalyst and modulates its reactivity. |

| Electrolyte | Tetra-n-butylammonium tetrafluoroborate (B81430) (TBABF₄) | Provides conductivity to the solution. |

| Solvent | Acetonitrile (MeCN) or Dimethylformamide (DMF) | Dissolves reactants and supports the electrochemical process. |

| Electrodes | Carbon anode, Platinum cathode | Inert surfaces for the electrochemical reactions. |

| Mode | Constant current electrolysis | Provides a steady flow of electrons to drive the reaction. |

Functionalization of the Chloromethyl Group

The chloromethyl group presents another handle for electrochemical modification. The C-H bonds adjacent to the thiophene ring (benzylic-type) and the C-Cl bond are potential reaction sites.

Oxidative C-H Functionalization: Electrochemical methods have been developed for the functionalization of benzylic C(sp³)-H bonds. nih.govmdpi.com These reactions typically proceed through the generation of a radical cation intermediate. For this compound, this could allow for the introduction of various functional groups, such as alkynes or nitriles, onto the methyl carbon. mdpi.com This approach avoids the use of external chemical oxidants. nih.gov

The table below outlines representative conditions for such transformations.

| Parameter | Condition | Purpose |

| Substrate | Thiophene with C(sp³)-H bond | The molecule to be functionalized. |

| Reagent | Terminal alkyne or Nitrile | The functional group to be introduced. |

| Electrolyte | n-Bu₄NPF₆ | Supporting electrolyte. |

| Solvent | Acetonitrile (CH₃CN) | Reaction medium. |

| Electrodes | Carbon rod anode, Platinum plate cathode | Anode for oxidation, cathode for reduction. |

| Mode | Constant current | To control the rate of the electrochemical reaction. |

| Temperature | 50 °C | To improve reaction kinetics. mdpi.com |

Reductive Cleavage of the C-Cl Bond: Similar to the C-Br bonds, the C-Cl bond can be electrochemically reduced. This process could be used to generate a methylthiophene derivative or to form a thienylmethyl radical or anion, which could then participate in subsequent coupling or addition reactions. The selective cleavage of C-Cl in the presence of multiple C-Br bonds would depend on the difference in their reduction potentials.

Oxidative Polymerization

Thiophene and its derivatives are well-known to undergo electrochemical polymerization to form conductive polymers. winona.edudtic.mil This process involves the oxidation of the monomer to form a radical cation, which then couples with other monomers. winona.edu While the heavy substitution on this compound might sterically hinder the formation of a high molecular weight polymer, electropolymerization could still lead to the formation of oligomers or thin films on an electrode surface. winona.edu The polymerization typically occurs through coupling at the 2 and 5 positions of the thiophene ring. wikipedia.org Given that the 5-position is already substituted, polymerization would likely involve C-Br bond cleavage or coupling through the less-reactive 3 and 4 positions, potentially leading to a more complex and less ordered material.

Chemical Reactivity and Derivatization Pathways of 2,3,4 Tribromo 5 Chloromethyl Thiophene

Reactivity of Bromine Substituents in Cross-Coupling Reactions

The three bromine atoms on the thiophene (B33073) ring exhibit differential reactivity, particularly in metal-catalyzed reactions. The position of the bromine atom—whether on an alpha (α) or beta (β) carbon relative to the sulfur atom—plays a critical role in determining the outcome of these transformations.

Palladium-Catalyzed Coupling Reactions for Arylation and Alkynylation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds on the thiophene nucleus. In the case of 2,3,4-Tribromo-5-(chloromethyl)thiophene, the bromine at the C2 position (α-position) is the most susceptible to oxidative addition to a Palladium(0) catalyst. This enhanced reactivity is a well-established trend for halothiophenes, where the α-positions are more electronically activated and sterically accessible for coupling reactions compared to the β-positions (C3 and C4).

Research on tetrabromothiophene has demonstrated that Suzuki-Miyaura cross-coupling can be controlled to achieve regioselective arylation. researchgate.net Under carefully optimized conditions, a single arylation occurs preferentially at one of the α-positions. By analogy, this compound is expected to react selectively at the C2-Br bond when treated with an arylboronic acid in the presence of a suitable palladium catalyst and base. Further coupling at the less reactive β-bromo substituents would require more forcing conditions.

This regioselectivity allows for the stepwise introduction of different aryl or alkynyl groups, opening pathways to complex, unsymmetrically substituted thiophene derivatives. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to control the extent of substitution.

Below is a representative table of conditions for Suzuki-Miyaura coupling on polybrominated thiophenes, illustrating the typical parameters employed for such transformations.

| Entry | Bromothiophene Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref. |

| 1 | Tetrabromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 (mono-arylated) | researchgate.net |

| 2 | 2,5-Dibromothiophene | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 92 (di-arylated) | |

| 3 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.gov |

This table is illustrative and compiles data from reactions on similar polybrominated thiophene substrates to predict the reactivity of the title compound.

Nucleophilic Aromatic Substitution on Brominated Thiophenes

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a halide on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group to activate the ring and stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgresearchgate.netnih.govresearchgate.net

The this compound molecule lacks strong activating groups. The bromine atoms themselves and the chloromethyl group are considered weakly deactivating. Thiophene rings are inherently more reactive than their benzene counterparts in SNAr reactions, a phenomenon attributed to the ability of the sulfur atom to stabilize the intermediate. uoanbar.edu.iqedurev.in Nevertheless, inducing nucleophilic substitution of the bromine atoms on this particular substrate would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles. Under typical synthetic conditions, this reaction pathway is significantly less favorable than palladium-catalyzed cross-coupling.

Transformations of the Chloromethyl Group

The chloromethyl group at the C5 position behaves as a reactive benzylic-type halide. It is an excellent electrophilic site for a variety of transformations, often proceeding under milder conditions than those required to react the C-Br bonds.

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The C-Cl bond of the chloromethyl group is highly susceptible to attack by a wide range of nucleophiles via SN2 or SN1 mechanisms. This reactivity allows for the facile introduction of diverse functionalities at the 5-position of the thiophene ring. Common nucleophiles such as cyanides, azides, thiolates, alkoxides, and amines can readily displace the chloride ion.

The reaction conditions are typically mild, often proceeding at or slightly above room temperature. The chemoselectivity of this reaction is high; nucleophiles will preferentially attack the chloromethyl group over the unactivated bromines on the thiophene ring.

| Nucleophile | Reagent Example | Product Functional Group |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN (Acetonitrile) |

| Azide | Sodium Azide (NaN₃) | -CH₂N₃ (Azide) |

| Thiolate | Sodium thiomethoxide (NaSMe) | -CH₂SMe (Thioether) |

| Alkoxide | Sodium methoxide (NaOMe) | -CH₂OMe (Ether) |

| Amine | Ammonia (NH₃) | -CH₂NH₂ (Amine) |

Conversion of the Chloromethyl Group to Other Functional Moieties (e.g., Aldehydes, Nitriles)

Beyond direct substitution, the chloromethyl group serves as a precursor to other important functional groups.

Conversion to Nitriles: As mentioned above, treatment with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent is a straightforward and high-yielding method to produce the corresponding acetonitrile derivative, 2-(2,3,4-Tribromo-5-thienyl)acetonitrile. google.com

Conversion to Aldehydes: The chloromethyl group can be oxidized to an aldehyde. Several methods are applicable, including:

The Sommelet Reaction: Reaction with hexamine followed by hydrolysis.

The Kornblum Oxidation: Reaction with dimethyl sulfoxide (DMSO), typically in the presence of a mild base like sodium bicarbonate.

Reaction with Kröhnke Oxidation: Formation of a pyridinium salt followed by reaction with 4-nitroso-N,N-dimethylaniline and subsequent hydrolysis.

These transformations provide access to 2,3,4-Tribromo-5-formylthiophene, a valuable intermediate for further derivatization, such as Wittig reactions or reductive aminations.

Chemo- and Regioselectivity in Reactions of Polysubstituted Thiophenes

The synthetic utility of this compound is defined by the ability to selectively target one of its reactive sites. The inherent differences in the chemical nature of the C(sp²)-Br bonds and the C(sp³)-Cl bond provide the primary basis for this selectivity.

Chemoselectivity: The most significant selectivity is observed between the chloromethyl group and the ring bromines. Nucleophilic attack will almost exclusively occur at the chloromethyl position under non-catalyzed, mild conditions. Conversely, palladium-catalyzed cross-coupling reactions will exclusively target the C-Br bonds, with the C-CH₂Cl bond remaining inert to these conditions. This orthogonality allows for a clear strategic choice in derivatization. An investigator can first perform a nucleophilic substitution at the chloromethyl group and then subject the product to a subsequent palladium-catalyzed coupling reaction at the C2-Br position.

Regioselectivity: Among the three C-Br bonds, a clear order of reactivity exists for palladium-catalyzed reactions: C2-Br > C3-Br ≈ C4-Br. This selectivity allows for the controlled, stepwise functionalization of the thiophene ring. By using one equivalent of a coupling partner under optimized conditions, one can achieve selective reaction at the C2 position. Accessing the β-bromines for substitution requires more forcing conditions and would typically follow the functionalization of the more reactive α-position.

Mechanistic Investigations of this compound Reactions

The chemical behavior of this compound is governed by the distinct reactivity of its functional groups: the chloromethyl substituent at the C5 position and the bromo substituents at the C2, C3, and C4 positions of the thiophene ring. Mechanistic investigations into the reactions of this compound are primarily focused on nucleophilic substitution at the chloromethyl group and palladium-catalyzed cross-coupling reactions at the bromo-substituted positions. The high degree of bromination significantly influences the electronic properties of the thiophene ring, which in turn affects the mechanistic pathways of these transformations.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the C5 position is a primary site for nucleophilic substitution reactions. The mechanism of this substitution can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) pathway. The prevailing mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic effects of the tribromo-substituted thiophene ring.

The three electron-withdrawing bromine atoms are expected to destabilize a potential carbocation intermediate at the benzylic-like position, making an Sₙ1 pathway, which proceeds through a carbocation, less favorable. Conversely, the inductive electron-withdrawing effect of the bromine atoms can make the carbon of the chloromethyl group more electrophilic, potentially favoring an Sₙ2 mechanism.

Sₙ2 Mechanism: In a bimolecular nucleophilic substitution (Sₙ2) reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl group in a single, concerted step, leading to the displacement of the chloride ion. This pathway is characterized by an inversion of stereochemistry if the carbon were chiral. For this compound, the reaction with a strong nucleophile in a polar aprotic solvent would likely proceed via an Sₙ2 mechanism.

Sₙ1 Mechanism: A unimolecular nucleophilic substitution (Sₙ1) reaction involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (Cl⁻) to form a carbocation intermediate. The second step is the rapid attack of a nucleophile on the carbocation. While the electron-withdrawing nature of the tribrominated ring disfavors carbocation formation, a highly polar, protic solvent could solvate and stabilize the carbocation to some extent, potentially allowing for an Sₙ1 pathway with weaker nucleophiles.

| Reaction Type | Proposed Mechanism | Influencing Factors | Expected Outcome |

| Nucleophilic Substitution | Sₙ2 | Strong nucleophile, polar aprotic solvent | Inversion of configuration, second-order kinetics |

| Nucleophilic Substitution | Sₙ1 | Weak nucleophile, polar protic solvent | Racemization (if applicable), first-order kinetics |

Palladium-Catalyzed Cross-Coupling Reactions

The bromo substituents at the C2, C3, and C4 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds. The mechanism for these reactions generally follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The regioselectivity of these cross-coupling reactions on polyhalogenated thiophenes is a key area of mechanistic investigation. In many cases, the reactivity of the halogens follows the order I > Br > Cl. For polybrominated thiophenes, the relative reactivity of the different bromo positions can be influenced by both steric and electronic factors. Generally, the α-positions (C2 and C5) of the thiophene ring are more reactive than the β-positions (C3 and C4) in palladium-catalyzed reactions. In the case of this compound, the C2 and C4 positions are adjacent to other substituents, which may introduce steric hindrance.

Suzuki Coupling: The Suzuki coupling involves the reaction of the bromothiophene with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The base plays a crucial role in activating the organoboron reagent.

Stille Coupling: The Stille coupling reaction partners the bromothiophene with an organotin reagent, also catalyzed by palladium. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the Stille coupling does not require a base.

| Coupling Reaction | Key Mechanistic Steps | Catalyst | Coupling Partner |

| Suzuki | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium(0) complex | Organoboron reagent |

| Stille | Oxidative Addition, Transmetalation, Reductive Elimination | Palladium(0) complex | Organotin reagent |

Regioselectivity in Cross-Coupling: For this compound, selective cross-coupling at one of the bromo positions would be a significant synthetic challenge. Mechanistic studies on similar polyhalogenated systems suggest that the relative rates of oxidative addition at the different C-Br bonds will determine the initial product distribution. The electronic effects of the chloromethyl group and the other bromine atoms, as well as steric hindrance, will play a crucial role in determining this selectivity. While α-positions are generally more reactive, the specific substitution pattern in this molecule could lead to more complex reactivity patterns that would require detailed experimental and computational investigation to fully elucidate.

Advanced Characterization Methodologies for 2,3,4 Tribromo 5 Chloromethyl Thiophene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry, Vibrational Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,3,4-Tribromo-5-(chloromethyl)thiophene. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy provides a complete picture of the compound's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.

¹H NMR: In a molecule of this compound, the primary proton signal of interest arises from the chloromethyl (-CH₂Cl) group. Due to the absence of adjacent protons, this would appear as a singlet. The chemical shift of these protons would be influenced by the electronegative chlorine atom and the aromatic thiophene (B33073) ring, typically appearing in the downfield region. For a related compound, 2,3,5-tribromothiophene (B1329576), the single ring proton is observed at approximately 6.89 ppm. While this compound has no ring protons, this data from a similar compound provides context for the chemical environment of the thiophene ring. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would show five distinct signals, one for each carbon atom in the molecule. The carbon of the chloromethyl group would have a characteristic chemical shift. The four carbons of the thiophene ring would each produce a separate signal, with their chemical shifts influenced by the attached bromine and chloromethyl substituents. In 2,3,5-tribromothiophene, the carbon atoms of the thiophene ring appear at distinct chemical shifts, which can be used as a reference for predicting the shifts in the target molecule. chemicalbook.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.5 - 5.0 | Singlet | -CH₂Cl |

| ¹³C | ~40 - 45 | - | -CH₂Cl |

| ~110 - 120 | - | C2-Br | |

| ~115 - 125 | - | C3-Br | |

| ~120 - 130 | - | C4-Br | |

| ~135 - 145 | - | C5-CH₂Cl |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex but predictable pattern for the molecular ion peak. Fragmentation patterns in the mass spectrum can provide further structural information. For instance, the loss of a chlorine atom, a bromine atom, or the chloromethyl group would result in specific fragment ions. The mass spectrum of the related 2,3,5-tribromothiophene shows a prominent molecular ion peak cluster around m/z 318, 320, 322, and 324, corresponding to the different combinations of bromine isotopes. nih.gov

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups and vibrational modes within a molecule. For this compound, characteristic vibrational frequencies would be observed for the C-Br, C-Cl, C-S, and C=C bonds, as well as the vibrations of the thiophene ring. The C-H stretching and bending vibrations of the chloromethyl group would also be present. For comparison, the IR spectrum of 2-chlorothiophene shows characteristic peaks for the thiophene ring vibrations. nist.gov The spectrum of 2-thiophene carboxylic acid also provides insight into the vibrational modes of a substituted thiophene ring. iosrjournals.org

Characteristic Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (in -CH₂Cl) | 2950 - 3050 |

| C=C stretch (thiophene ring) | 1500 - 1600 |

| C-C stretch (thiophene ring) | 1300 - 1450 |

| C-S stretch (thiophene ring) | 600 - 800 |

| C-Cl stretch | 600 - 800 |

| C-Br stretch | 500 - 650 |

X-ray Crystallography for Solid-State Structure Determination

Chromatographic and Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from the synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is well-suited for the analysis of halogenated thiophenes. researchgate.netnih.gov The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification. This method can be used to determine the purity of this compound and to identify any related impurities. However, the use of halogenated solvents for injection can sometimes lead to peak tailing and loss of sensitivity in GC-MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of aromatic and halogenated compounds. nih.govmdpi.comresearchgate.netmdpi.com A validated HPLC method can be used to determine the purity of this compound with high accuracy and precision. Different detector types, such as UV-Vis, can be used for detection and quantification. The development of a robust HPLC method is crucial for quality control during the synthesis and for the analysis of complex mixtures containing this compound.

Typical HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 or C8 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Theoretical and Computational Studies on 2,3,4 Tribromo 5 Chloromethyl Thiophene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of thiophene (B33073) derivatives. nih.gov For a molecule like 2,3,4-Tribromo-5-(chloromethyl)thiophene, these calculations provide fundamental insights into its molecular geometry, orbital energies, and charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In halogenated thiophenes, the number and position of halogen substituents significantly influence the HOMO and LUMO energy levels. The strong electron-withdrawing nature of bromine and chlorine atoms is expected to lower the energy of both the HOMO and LUMO of the thiophene ring compared to the unsubstituted parent molecule. This effect generally leads to an increased electron affinity and ionization potential. Computational studies on various substituted thiophenes show that such functionalization is key to tuning the electronic properties for applications in materials science. researchgate.net

Molecular Electrostatic Potential (MEP) Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on a molecule and predict sites for electrophilic and nucleophilic attack. For halogenated thiophenes, the MEP surface typically shows negative potential (red/yellow areas) around the sulfur atom and the π-system of the ring, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) is often found around the hydrogen atoms and, significantly, at the tips of the halogen atoms, a phenomenon known as the "sigma-hole" (σ-hole), which is crucial for halogen bonding.

For this compound, the MEP would likely reveal a complex landscape with negative potential associated with the sulfur atom and regions of positive potential on the bromine atoms, influencing its intermolecular interactions and reactivity patterns.

| Compound Class | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Energy Gap (eV) | Reference Insight |

|---|---|---|---|---|

| Unsubstituted Thiophene | -6.1 to -6.5 | -0.5 to -1.0 | 5.1 to 5.5 | Serves as a baseline for comparison. |

| Monobromothiophene | -6.3 to -6.7 | -1.0 to -1.5 | 4.8 to 5.2 | Halogen substitution lowers orbital energies. |

| Dibromothiophene | -6.5 to -6.9 | -1.4 to -1.9 | 4.6 to 5.0 | Increased halogenation further stabilizes orbitals. rsc.org |

| Fused Thiophenes | -5.0 to -6.0 | -2.5 to -3.5 | 2.0 to 3.0 | Ring fusion significantly reduces the energy gap. researchgate.net |

Prediction of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for mapping out potential reaction pathways and identifying the associated transition states, offering a deeper understanding of reaction mechanisms and selectivity. youtube.com For halogenated thiophenes, DFT calculations are frequently used to model reactions such as electrophilic substitution, metal-catalyzed cross-coupling, and oxidation.

Electrophilic Aromatic Substitution Thiophene is known to undergo electrophilic aromatic substitution more readily than benzene. nih.gov The positions of the substituents on the this compound ring will direct further substitution. DFT studies on the bromination of thiophene with N-bromosuccinimide (NBS), for example, have elucidated the favorability of pathways involving the formation of a bromonium ion intermediate. researchgate.net Such calculations can determine the activation energies for substitution at different positions on the ring, predicting the regioselectivity of the reaction. For the target molecule, the remaining C-H bond at the 5-position is replaced by a chloromethyl group, precluding further substitution there, but computational models could predict the likelihood of ipso-substitution or reactions involving the chloromethyl group.

Oxidation and Dimerization The oxidation of brominated thiophenes can lead to reactive thiophene S-oxide intermediates that may subsequently dimerize. rsc.org Computational modeling can explore the energy landscape of these reactions, predicting the stability of the sulfoxide and the barriers to dimerization or further oxidation to sulfones. The steric hindrance caused by the three bromine atoms and the chloromethyl group in this compound would likely influence the stability of such intermediates and the preferred reaction pathway. rsc.org

Halogen Dance Reactions The "halogen dance" is a base-mediated isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. DFT studies have been used to model the mechanism of this reaction on bromothiophenes, often involving lithiated intermediates. whiterose.ac.uk Calculations can reveal the transition state structures and activation barriers for the halogen's movement, explaining the observed product distributions.

| Reaction Type | Computational Method | Key Predictive Insights | Reference Insight |

|---|---|---|---|

| Electrophilic Substitution | DFT (e.g., B3LYP, M06-2X) | Regioselectivity, activation energy barriers, stability of intermediates (σ-complexes). | researchgate.netresearchgate.net |

| Oxidative Addition | DFT | Kinetic vs. thermodynamic products, transition state energies for C-S bond cleavage. | acs.org |

| Halogen Dance | DFT | Transition states of halogen migration, role of base and solvent, reaction energy profiles. | whiterose.ac.uk |

| Oxidation/Dimerization | DFT | Stability of sulfoxide intermediates, energy barriers for dimerization pathways. | rsc.org |

Modeling of Halogen Bonding and Intermolecular Interactions in Halogenated Thiophenes

The presence of multiple bromine atoms and a chlorine atom on the thiophene ring makes intermolecular interactions, particularly halogen bonding, a dominant feature of the molecule's solid-state chemistry and crystal engineering.

Halogen Bonding (X-Bonding) Halogen bonding is a non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom in one molecule interacts with a nucleophilic region (like a lone pair or a π-system) on another. tuni.fi Computational methods are essential for characterizing these interactions. Theoretical studies on bromo- and iodopentafluorobenzene interacting with thiophene have demonstrated the existence of various bonding motifs, including σ-hole···π and σ-hole···n (lone pair) interactions. rsc.orgresearchgate.net For this compound, numerous halogen bonding interactions are possible, including Br···S, Br···Br, Br···Cl, and Br···π interactions, which would strongly influence its crystal packing.

Computational Characterization Methods such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) plots are used to identify and characterize these weak interactions. rsc.org QTAIM analysis can locate bond critical points (BCPs) between interacting atoms, providing evidence of a bonding interaction. NBO analysis reveals the orbital-level interactions, such as charge transfer from a nucleophile's orbital to an antibonding orbital of the halogenated molecule. nih.gov Interaction energies can be calculated with high accuracy using methods like Symmetry-Adapted Perturbation Theory (SAPT) or coupled-cluster methods [CCSD(T)]. nih.gov Studies on halothiophene building blocks have quantified these interaction energies, finding them to be in the range of -4 to -20 kJ/mol for C–I···X′ (X′ = Cl, Br, I) interactions. tuni.fi

| Interaction Type | Description | Typical Energy (kJ/mol) | Computational Tools | Reference Insight |

|---|---|---|---|---|

| Halogen Bonding (Br···N/S/O) | Interaction between the positive σ-hole on a bromine atom and a lone pair on a heteroatom. | -15 to -25 | MEP, QTAIM, NBO | tuni.fituni.fi |

| Halogen-Halogen (Br···Br) | Can be attractive (Type II) or repulsive (Type I) depending on geometry. Type II involves a σ-hole interaction. | -5 to -10 | QTAIM, NCI Plots | researchgate.net |

| Halogen-π (Br···π) | Interaction of a halogen's σ-hole with the π-electron cloud of a thiophene ring. | -10 to -20 | SAPT, MEP | rsc.org |

| π-π Stacking | Attractive interaction between the aromatic rings of two molecules. | -10 to -50 | SAPT, CCSD(T) | nih.gov |

Structure-Reactivity Correlations through Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. Computational chemistry is vital for generating the molecular descriptors used in QSAR studies.

Molecular Descriptors For halogenated thiophenes, a wide range of descriptors can be calculated to build robust QSAR models. These include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, and MEP values. These relate to the molecule's ability to participate in electrostatic or charge-transfer interactions.

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters. These account for the physical shape and size of the molecule.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

QSAR in Thiophene Chemistry QSAR studies on thiophene derivatives have successfully established correlations between calculated quantum chemical properties and various activities, including antitumor and anti-inflammatory effects. researchgate.net For instance, models have shown that electronic parameters can be dominant in modulating biological activity. researchgate.net Computational approaches can also predict metabolic liabilities. Models have been developed to predict whether the thiophene ring in a given molecule is likely to be bioactivated through oxidation, a process that can lead to toxicity. nih.gov For this compound, a QSAR model could potentially predict its toxicity or reactivity based on descriptors derived from its calculated electronic and structural properties. researchgate.net

Challenges, Emerging Trends, and Future Research Directions

Overcoming Synthetic Hurdles in Polysubstituted Thiophene (B33073) Chemistry

The synthesis of polysubstituted thiophenes, particularly those with a dense and varied substitution pattern like 2,3,4-Tribromo-5-(chloromethyl)thiophene, is fraught with challenges. A primary hurdle is achieving regioselectivity—controlling the precise position of each substituent on the thiophene ring. organic-chemistry.orgnih.gov Classical electrophilic substitution reactions on a thiophene core can lead to mixtures of isomers, especially as more substituents are added, complicating purification and reducing yields. numberanalytics.com

Furthermore, steric hindrance from bulky substituents, such as multiple bromine atoms, can impede the introduction of additional functional groups. numberanalytics.com The synthesis of fully substituted thiophenes often requires multi-step, and sometimes demanding, synthetic sequences that are not always efficient. organic-chemistry.org Traditional methods like the Paal-Knorr or Gewald synthesis provide access to certain substitution patterns, but creating a specific, highly halogenated isomer requires more specialized approaches. rsc.org The development of novel, regioselective synthetic methods is therefore crucial for making complex structures like this compound more accessible for research and application. mdpi.comnih.gov

Development of Greener and More Sustainable Synthetic Routes for Halogenated Thiophenes

Historically, the synthesis of halogenated aromatic compounds has relied on methods that are often environmentally taxing, involving halogenated solvents and harsh reagents. rsc.org The modern emphasis on green chemistry is driving the development of more sustainable synthetic routes for halogenated thiophenes. nih.gov A key trend is the replacement of hazardous solvents with more benign alternatives. Research has demonstrated successful halogenations using ethanol (B145695) or even water as the reaction medium, significantly reducing the environmental impact. nih.govnih.govresearchgate.netunito.it

Another focus is the use of safer and more readily available halogen sources. Innovative methods employ simple sodium halides, such as sodium chloride ("table salt") and sodium bromide, as the halogen source in copper-mediated reactions, avoiding the use of corrosive elemental halogens. nih.govcornell.edu These greener approaches not only reduce toxicity but can also offer high product yields under mild reaction conditions. nih.govnih.gov The principles of atom economy are also being addressed through transition-metal-free reactions that utilize inexpensive and safe reagents. organic-chemistry.org

The following table summarizes the shift from traditional to greener synthetic approaches for halogenated thiophenes.

| Feature | Traditional Methods | Greener/Sustainable Methods |

| Solvents | Halogenated (e.g., Chloroform, DCM) | Ethanol, Water, Deep Eutectic Solvents, Solvent-free |

| Halogen Source | Elemental Halogens (e.g., Br₂, Cl₂) | Sodium Halides (e.g., NaCl, NaBr), Hydrobromic Acid |

| Reagents/Catalysts | Strong acids, harsh cyclizing agents | Copper-mediated systems, Hydrogen Peroxide as oxidant |

| Conditions | Often high temperatures, long reaction times | Mild conditions, reduced energy consumption |

| Byproducts | Often toxic and difficult to manage | More benign byproducts (e.g., water) |

Advancements in Catalytic Functionalization of Highly Halogenated Thiophenes

The multiple halogen atoms on this compound are not just substituents; they are reactive handles for further chemical modification. Advances in transition-metal-catalyzed cross-coupling reactions have become a powerful tool for the selective functionalization of polyhalogenated heterocycles. nih.govjcu.edu.au Reactions such as the Suzuki-Miyaura, Stille, and Kumada couplings allow for the stepwise and site-selective replacement of bromine or chlorine atoms with a wide variety of other functional groups, including aryl, alkyl, and ester groups. jcu.edu.aunih.gov

A significant challenge and area of research is achieving chemoselectivity—selectively reacting one halogen over another. In polyhalogenated thiophenes, C-I and C-Br bonds are generally more reactive than C-Cl bonds in palladium-catalyzed couplings. nih.gov This reactivity difference can be exploited to functionalize the bromo-positions of a molecule like this compound while leaving the chloromethyl group intact for subsequent reactions. The specific choice of catalyst, ligands, and reaction conditions can further tune the regioselectivity, targeting specific positions on the thiophene ring (e.g., the α-positions C2 or C5). nih.govresearchgate.net Recent research continues to develop more sophisticated catalytic systems that offer greater control and efficiency for these transformations, enabling the creation of complex molecular architectures from polyhalogenated precursors. nih.gov

Exploration of Novel Applications for Derivatives of this compound

While this compound itself is a synthetic building block, its true potential lies in the novel properties and applications of its derivatives. The ability to selectively replace the bromine atoms and react the chloromethyl group opens pathways to a vast array of new molecules with tailored functions.

Materials Science : Thiophene-containing molecules are foundational to the field of organic electronics. nih.gov Derivatives could be synthesized to create novel oligomers and polymers for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govnih.govresearchgate.net For instance, halogenated thiophenes have been explored as solvent additives to mediate the morphology of the active layer in organic solar cells, leading to significant efficiency enhancements. rsc.org

Medicinal Chemistry : The thiophene ring is a common scaffold in pharmacologically active compounds, known to be present in drugs with antimicrobial, anti-inflammatory, and antitumor activities. nih.goveprajournals.com By using this compound as a starting point, medicinal chemists can design and synthesize new families of complex molecules. These could be evaluated as potential leads for new therapeutics, targeting a wide range of diseases. nih.govrsc.org

Agrochemicals : Functionalized thiophenes are also used in the development of new insecticides and herbicides. The development of efficient manufacturing routes for halogenated thiophene derivatives has been crucial for creating new families of insecticides. nih.gov Derivatives of this compound could be explored for similar applications, potentially leading to new crop protection agents.

The exploration of these applications is an active area of research, driven by the continuous development of synthetic methods that make such complex derivatives more accessible.

Q & A

Q. What are the optimal synthetic routes for 2,3,4-Tribromo-5-(chloromethyl)thiophene?

The synthesis typically involves sequential functionalization of the thiophene core. A two-step approach is common:

- Step 1: Chloromethylation : React thiophene with formaldehyde (CH₂O) and hydrochloric acid (HCl) under acidic conditions. This introduces the chloromethyl group at the 5-position via electrophilic substitution, yielding 5-(chloromethyl)thiophene. Yields for analogous chloromethylation reactions range from 40–50% .

- Step 2: Bromination : Treat the intermediate with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., CCl₄ or DMF) to achieve regioselective bromination at the 2-, 3-, and 4-positions. Temperature control (0–25°C) and stoichiometric adjustments are critical to avoid over-bromination . Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended for isolating the final product.

Q. How is this compound characterized post-synthesis?

Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for the chloromethyl (-CH₂Cl, δ ~4.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). Bromine substituents deshield adjacent carbons, visible in ¹³C NMR .

- MS (EI) : Molecular ion peak at m/z 384 (calculated for C₅H₃Br₃ClS). Fragmentation patterns confirm bromine and chloromethyl groups .

- Elemental Analysis : Validate Br/Cl/S content (theoretical: Br 62.3%, Cl 9.2%, S 8.3%).

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of chloromethyl-thiophene precursors be addressed?

Regioselectivity is influenced by electronic and steric factors:

- Electronic Effects : The chloromethyl group at the 5-position is electron-withdrawing, directing bromination to the 2- and 4-positions first. The 3-position is activated last due to meta-directing effects .

- Catalytic Control : Using Lewis acids like FeCl₃ or AlCl₃ enhances selectivity for the 3-position by stabilizing transition states .

- Solvent Polarity : Non-polar solvents (e.g., CCl₄) favor monosubstitution, while polar aprotic solvents (e.g., DMF) promote multiple brominations . Example : In a study on 2-chloro-5-(chloromethyl)thiophene, bromination in DMF at 25°C yielded 2,3,4-tribromo derivatives with >85% regioselectivity .

Q. What stability considerations apply to this compound under varying conditions?

- Thermal Stability : Decomposition occurs above 150°C, releasing HBr and HCl. Store at 2–8°C in amber glass to prevent photodegradation .

- Hydrolytic Sensitivity : The chloromethyl group undergoes hydrolysis in aqueous basic conditions (pH > 9), forming a hydroxymethyl derivative. Use anhydrous solvents (e.g., THF, DCM) for reactions .

- Metal Corrosion : Avoid stainless steel containers; use PTFE or glass to prevent catalytic decomposition .

Q. What are the applications of this compound in materials science and medicinal chemistry?

- Organic Electronics : The bromine and chloromethyl groups enable cross-coupling reactions (e.g., Suzuki, Stille) to synthesize π-conjugated polymers. These polymers exhibit tunable HOMO-LUMO gaps (~3.1–3.5 eV), making them candidates for organic photovoltaics .

- Pharmaceutical Intermediates : The compound serves as a precursor for antifungal agents (e.g., analogues of terbinafine) via nucleophilic substitution of the chloromethyl group with amines . Table 1 : Key Reactivity Pathways

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nucleophilic Substitution | RNH₂, DMF, 80°C | 5-(Aminomethyl)-2,3,4-tribromothiophene | 70–75% |

| Cross-Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Polyarylthiophenes | 60–65% |

Data Contradictions and Resolutions

- Chloromethylation Yield : reports 40–41% yields for analogous reactions, while industrial-scale syntheses (not referenced here) often claim >60%. This discrepancy may arise from small-scale vs. optimized bulk processes.

- Regioselectivity in Bromination : Some studies suggest bromination occurs preferentially at the 2- and 4-positions , while others note 3-position activation under FeCl₃ catalysis . Resolution lies in mechanistic studies using DFT calculations to map bromine electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.